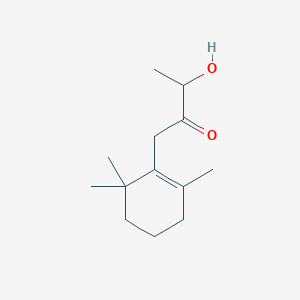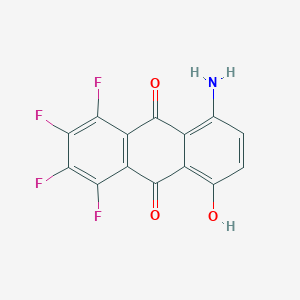
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione is a chemical compound known for its unique structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups, including amino, hydroxy, and fluoro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the fluorination of anthracene derivatives followed by the introduction of amino and hydroxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure cost-effectiveness and environmental safety. Key steps include the controlled fluorination of anthracene and subsequent functionalization to introduce the amino and hydroxy groups.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. Its fluorinated structure enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione include:
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 5-Amino-2,3-dihydrophthalazine-1,4-dione
Uniqueness
What sets this compound apart is its combination of amino, hydroxy, and multiple fluoro groups, which confer unique chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Eigenschaften
CAS-Nummer |
102822-06-0 |
|---|---|
Molekularformel |
C14H5F4NO3 |
Molekulargewicht |
311.19 g/mol |
IUPAC-Name |
5-amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H5F4NO3/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,20H,19H2 |
InChI-Schlüssel |
YWBYRRPYNMTGSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


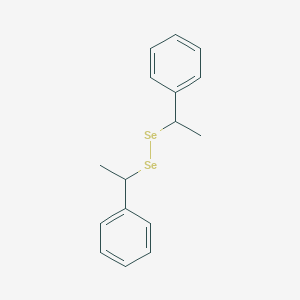
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)
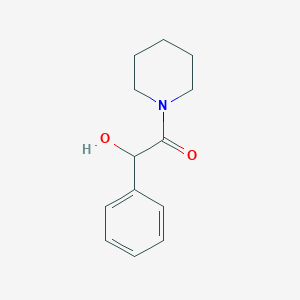
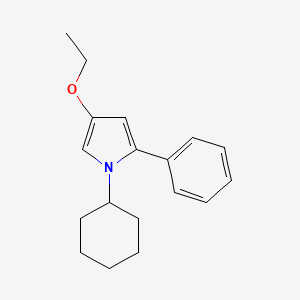

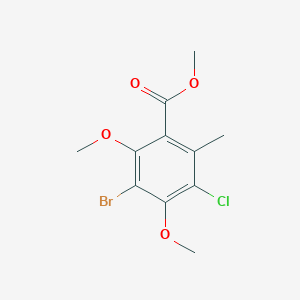
![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)

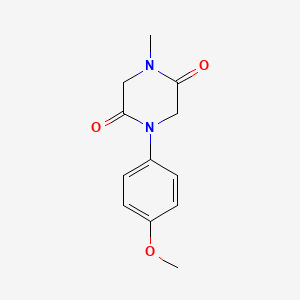

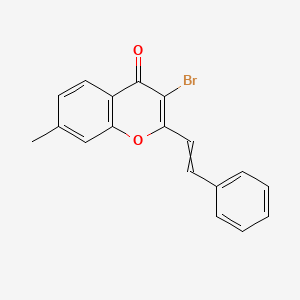
![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
